![molecular formula C28H16N2O2 B14320078 2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) CAS No. 106184-50-3](/img/structure/B14320078.png)
2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of naphthalene and phenylene groups in its structure contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous due to its efficiency and the ability to produce a variety of naphthoxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper nitrate has been used as a catalyst in the synthesis of related compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoxazole-related bioactive molecules, while substitution reactions can introduce functional groups that enhance the compound’s properties .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for therapeutic agents.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the presence of the oxazole ring can facilitate binding to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,3-Phenylene)bis(2-oxazoline): This compound has a similar oxazole structure but with different substitution patterns.
2H-Naphtho[1,2-d]triazole-5-sulfonic acid: Another heterocyclic compound with a naphthalene ring, but with different functional groups and properties.
Uniqueness
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
106184-50-3 |
|---|---|
Molecular Formula |
C28H16N2O2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(4-benzo[g][1,3]benzoxazol-2-ylphenyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C28H16N2O2/c1-3-7-21-17(5-1)13-15-23-25(21)31-27(29-23)19-9-11-20(12-10-19)28-30-24-16-14-18-6-2-4-8-22(18)26(24)32-28/h1-16H |
InChI Key |
AIUWYCZCLJOKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)C5=NC6=C(O5)C7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


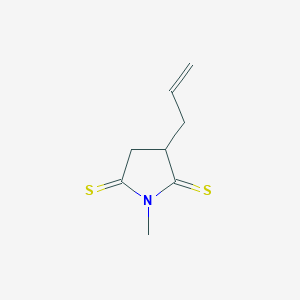
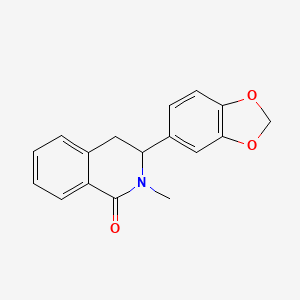

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)


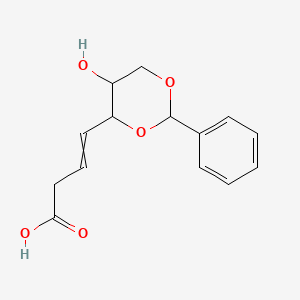
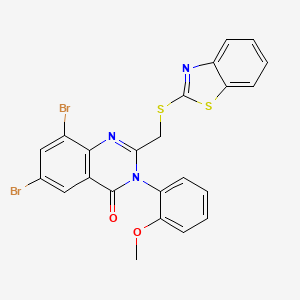
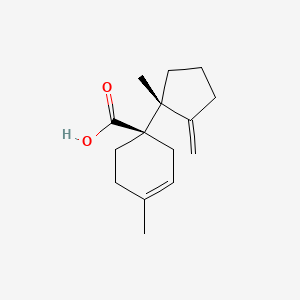



![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)

